(R)-2-amino-2-cyclohexylacetic acid hydrochloride
Overview
Description
“®-2-amino-2-cyclohexylacetic acid hydrochloride” is likely a derivative of cyclohexylacetic acid, which is an organic compound containing a cyclohexyl moiety and an acetic acid moiety. The “R” denotes the configuration of the chiral center, indicating that it’s an enantiomer. The “2-amino” suggests the presence of an amine group, and “hydrochloride” indicates it’s a salt form, which is often used to increase the stability of compounds .
Molecular Structure Analysis
The molecular structure of this compound would consist of a cyclohexane ring (from the cyclohexyl part), a two-carbon chain extending from one carbon of the ring (from the acetic acid part), and an amine group attached to the alpha carbon next to the carboxylic acid group .Chemical Reactions Analysis
As an amino acid derivative, this compound could participate in reactions typical of amines and carboxylic acids. The amine group can act as a nucleophile in substitution reactions or can be protonated under acidic conditions. The carboxylic acid can react with bases to form a carboxylate, or with alcohols to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of an amine and a carboxylic acid could allow for intermolecular hydrogen bonding, impacting its solubility and melting point. The cyclohexyl group could contribute to hydrophobic interactions .Scientific Research Applications
Production of Organic Compounds
Hydrochloric acid has several industrial applications, one of which is in the production of organic compounds such as dichloroethane and vinyl chloride for PVC . It is also used in the production of other organic compounds like bisphenol A, which is used in various pharmaceutical products .
Production of Inorganic Compounds
Hydrochloric acid is highly used in the production of inorganic compounds like water treatment chemicals such as polyaluminium chloride (PAC) and iron (III) chloride, which are used as coagulation and flocculation agents in drinking water production, sewage treatment, and paper production .
Growth of Semi-Organic Single Crystals
The single crystals of l-histidine hydrochloride monohydrate (LMHCL) were grown by slow evaporation solution growth by using deionized water as a solvent in a controlled atmosphere . These crystals play a vital role in the generation of a terahertz pulse and its potential applications .
Preparation of Highly Stable Perovskite Solar Cells
Glycine hydrochloride was introduced into the second step of the two-step spin-coating process to prepare a FA0.9MA0.1PbI3-x%-GlyHCl perovskite material . The Cl− ion in GlyHCl assists the formation of α-phase perovskite, and the −COO− group coordinates with Pb2+ cation in a bridging way, making up for the anion vacancy in the perovskite lattice and resulting in high absorption intensity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-amino-2-cyclohexylacetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h6-7H,1-5,9H2,(H,10,11);1H/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUIOFNZAZPFFT-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70712345 | |
Record name | (2R)-Amino(cyclohexyl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70712345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-amino-2-cyclohexylacetic acid hydrochloride | |
CAS RN |
61367-40-6 | |
Record name | (2R)-Amino(cyclohexyl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70712345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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